4-Piperidinol, 3-phenyl-
Overview
Description
4-Piperidinol, 3-phenyl- is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by a phenyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring. Piperidines are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 3-phenyl- typically involves the reduction of 4-phenylpicolinic acid. This process can be achieved through catalytic hydrogenation using rhodium or nickel catalysts under mild conditions . Another method involves the cyclization of appropriate precursors in the presence of reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of 4-Piperidinol, 3-phenyl- often employs continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using rhodium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of 4-phenylpiperidinone.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Piperidinol, 3-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 3-phenyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits arylamine N-acetyltransferase, an enzyme crucial for the survival of mycobacteria within macrophages.
Pathways Involved: The compound interferes with the cholesterol-catabolism pathway in mycobacteria, leading to the depletion of cell-wall lipids and preventing intracellular survival.
Comparison with Similar Compounds
4-Phenylpiperidine: Shares a similar structure but lacks the hydroxyl group.
4-Phenylpiperidinone: An oxidized form of 4-Piperidinol, 3-phenyl-.
4-Phenyl-4-piperidinol derivatives: Compounds with various substituents on the phenyl ring.
Uniqueness: 4-Piperidinol, 3-phenyl- is unique due to its specific hydroxyl and phenyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential as an antitubercular agent set it apart from other similar compounds .
Properties
IUPAC Name |
3-phenylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDBSRUWZLOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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